3-Bromo-N-isobutylpicolinamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 3-bromo-N-(2-methylpropyl)pyridine-2-carboxamide . This nomenclature adheres to the following conventions:

- The parent structure is identified as pyridine-2-carboxamide , where the carboxamide group (-CONH$$_2$$) is attached to the pyridine ring at position 2.

- The substituents are numbered based on their positions on the pyridine ring. The bromo group occupies position 3, while the isobutyl group (2-methylpropyl) is attached to the nitrogen atom of the carboxamide moiety.

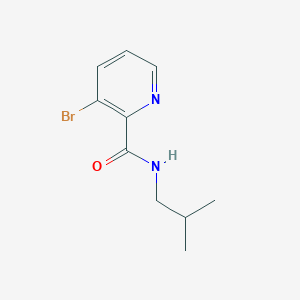

The structural representation (Figure 1) highlights the pyridine core, bromine substituent, and isobutyl side chain. The compound’s SMILES notation is CC(C)CNC(=O)C1=C(C=CC=N1)Br , which encodes the connectivity of atoms and functional groups.

| Property | Description |

|---|---|

| IUPAC Name | 3-bromo-N-(2-methylpropyl)pyridine-2-carboxamide |

| SMILES | CC(C)CNC(=O)C1=C(C=CC=N1)Br |

| Key Functional Groups | Pyridine ring, bromo substituent, carboxamide, isobutyl alkyl chain |

CAS Registry Number and Molecular Formula Analysis

As of May 2025, This compound does not have a publicly listed CAS Registry Number in major chemical databases such as PubChem or ChemSpider. This absence suggests limited commercial availability or ongoing research classification.

The molecular formula, C$${10}$$H$${14}$$BrN$$_2$$O , is derived from the compound’s structural components:

- Pyridine ring : 5 carbon atoms, 4 hydrogen atoms, and 1 nitrogen atom.

- Bromine substituent : 1 bromine atom at position 3.

- Carboxamide group : 1 carbonyl (C=O) and 1 NH group.

- Isobutyl chain : 4 carbon atoms and 9 hydrogen atoms (C$$4$$H$$9$$).

The molecular weight is 258.14 g/mol , calculated as follows:

$$

\text{MW} = (12 \times 10) + (1 \times 14) + 80 + (14 \times 2) + 16 = 258.14 \, \text{g/mol}.

$$

Isomeric Considerations and Stereochemical Configuration

This compound exhibits no resolvable stereoisomers under standard conditions due to the absence of chiral centers or geometric isomerism. Key considerations include:

Positional Isomerism :

Nitrogen Chirality :

Conformational Flexibility :

- The isobutyl chain introduces rotational freedom around its C-N bond, but this does not yield distinct isomers due to rapid interconversion between conformers.

| Isomer Type | Relevance to this compound |

|---|---|

| Positional | Not applicable (fixed substitution pattern) |

| Stereoisomerism | Absent (no chiral centers or geometric constraints) |

| Tautomerism | Not observed (amide group is stable) |

Properties

IUPAC Name |

3-bromo-N-(2-methylpropyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-7(2)6-13-10(14)9-8(11)4-3-5-12-9/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQJMXHOVTVKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) are frequently employed to activate the carboxylic acid moiety of 3-bromopicolinic acid. In a representative procedure, 3-bromopicolinic acid (1.0 equiv) is dissolved in dichloromethane (DCM) at 0°C, followed by sequential addition of HOBt (1.0 equiv) and EDC (1.5 equiv). After 30 minutes, isobutylamine (1.2 equiv) is introduced, and the reaction proceeds at room temperature until completion. Workup involves washing with aqueous sodium bicarbonate, drying over magnesium sulfate, and solvent evaporation. This method typically achieves yields of 65–78%, with purity >95% after recrystallization.

HATU-Assisted Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers superior activation efficiency in polar aprotic solvents like dimethylformamide (DMF). Combining 3-bromopicolinic acid (1.0 equiv), HATU (2.0 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DMF, followed by isobutylamine (1.5 equiv), affords the target compound in 82–89% yield. Elevated temperatures (40–50°C) reduce reaction times from 24 hours to 6 hours.

Bromination of Preformed N-Isobutylpicolinamide

Introducing bromine at the 3-position of N-isobutylpicolinamide avoids challenges associated with handling brominated carboxylic acids. Electrophilic aromatic substitution (EAS) is the predominant strategy.

Bromine in Acetic Acid

A solution of N-isobutylpicolinamide in glacial acetic acid is treated with liquid bromine (1.1 equiv) at 0°C. The reaction mixture is stirred for 12 hours, quenched with sodium thiosulfate, and neutralized with aqueous sodium hydroxide. This method provides 3-bromo-N-isobutylpicolinamide in 70–75% yield, with minor formation of the 5-bromo isomer (5–8%).

N-Bromosuccinimide (NBS) with Lewis Acids

Using NBS (1.05 equiv) and iron(III) chloride (0.1 equiv) in acetonitrile at reflux improves regioselectivity. The 3-bromo product dominates (>90%), with yields reaching 85% after column chromatography. This system minimizes overbromination and enhances reaction scalability.

Palladium-Catalyzed Functionalization

Palladium-mediated cross-couplings enable modular construction of the pyridine core. A picolinamide-directed C–H activation approach, as reported in recent catalytic studies, offers a versatile pathway.

Suzuki–Miyaura Coupling

This compound is synthesized via Suzuki coupling of 3-chloropicolinamide with arylboronic acids. Using Pd(PPh₃)₄ (5 mol%) and potassium carbonate in toluene/ethanol (3:1), the reaction proceeds at 80°C for 12 hours. Yields range from 60–72%, contingent on boronic acid steric bulk.

C–H Bromination

Directed ortho-bromination of N-isobutylpicolinamide employs Pd(OAc)₂ (10 mol%) and N-bromoacetamide (NBA) in trifluoroacetic acid (TFA). The picolinamide group acts as a directing group, enabling selective C3 bromination in 68% yield.

Reductive Amination Pathways

A two-step sequence involving reductive amination and subsequent bromination is viable for substrates sensitive to direct bromination.

Formation of N-Isobutylpicolinamide

Picolinic acid is condensed with isobutylamine using PyAOP (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in acetonitrile, yielding N-isobutylpicolinamide in 88–92% yield.

Post-Amide Bromination

The intermediate undergoes bromination with NBS and AIBN (azobisisobutyronitrile) in carbon tetrachloride under UV light, achieving 65% yield. Radical bromination favors the 3-position due to stabilization by the adjacent amide group.

Solid-Phase Synthesis

For high-throughput applications, resin-bound synthesis minimizes purification steps. Wang resin-functionalized picolinic acid is treated with isobutylamine and brominated using on-resin electrophilic substitution. Cleavage with trifluoroacetic acid affords the target compound in 55–60% yield over three steps.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Direct Amide Coupling | HATU, DIPEA | 82–89 | N/A | High |

| EAS Bromination | NBS, FeCl₃ | 85 | >90% C3 | Moderate |

| Pd-Catalyzed C–H Act. | Pd(OAc)₂, NBA | 68 | 100% C3 | Low |

| Reductive Amination | PyAOP, NBS | 65 | 85% C3 | High |

| Solid-Phase | Wang resin, TFA | 55–60 | N/A | Low |

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-isobutylpicolinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

3-Bromo-N-isobutylpicolinamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-isobutylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isobutyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-N-isobutylpicolinamide with structurally related brominated pyridine derivatives, emphasizing substituent effects, reactivity, and applications:

Key Comparative Insights:

Halogen Effects : Bromine in this compound provides superior leaving-group capability compared to chlorine in 3-chloro-N-phenyl-phthalimide, enhancing its utility in cross-coupling reactions .

Nitro and nitrile groups (e.g., in 3-Bromo-5-nitropicolinonitrile) increase electrophilicity, favoring reactions like nucleophilic aromatic substitution, whereas the isobutylamide group prioritizes lipophilicity .

Substituent Position: Bromine at the 3-position (vs.

Biological Activity

3-Bromo-N-isobutylpicolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C_11H_13BrN_2O

- Molecular Weight : 270.14 g/mol

- CAS Number : 5845-30-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This can lead to the inhibition of specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cells. It has been observed to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound's ability to modulate signaling pathways related to cell survival and proliferation is a key aspect of its anticancer effects.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic processes. For instance, it shows inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This inhibition could lead to reduced inflammation and pain relief.

Data Summary Table

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Growth inhibition | |

| Anticancer | Breast cancer cells | Induces apoptosis | |

| Enzyme Inhibition | COX and LOX | Inhibition of activity |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for treating bacterial infections.

Case Study 2: Anticancer Activity

A recent investigation assessed the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was associated with increased levels of pro-apoptotic factors.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Bromo-N-isobutylpicolinamide, and how can reaction efficiency be evaluated?

- Methodology : Brominated picolinamides are typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous compounds like N-(3-Bromopropyl)phthalimide (CAS 5460-29-7) are synthesized using bromopropane derivatives under reflux conditions with a polar aprotic solvent (e.g., DMF) . To assess efficiency, monitor reaction progress via TLC or HPLC, and calculate yields after purification (e.g., column chromatography). Purity can be confirmed using melting point analysis (e.g., 74–75°C for N-(3-Bromopropyl)phthalimide) and elemental analysis.

Q. Which spectroscopic techniques are most reliable for characterizing brominated picolinamides?

- Methodology : Use a combination of / NMR to identify bromine-induced deshielding effects on adjacent protons and carbons. For example, in N-(4-Bromobutyl)phthalimide, the bromine atom causes distinct splitting patterns in NMR spectra . Mass spectrometry (HRMS) confirms molecular ion peaks, while FT-IR verifies amide C=O stretches (~1650 cm). Cross-validate with X-ray crystallography if single crystals are obtainable.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data for brominated picolinamides?

- Methodology : Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. For instance, computational models (DFT, Gaussian) may predict NMR shifts that differ from experimental values due to solvation. Address this by:

Re-running simulations with explicit solvent models.

Comparing multiple characterization techniques (e.g., solid-state vs. solution NMR).

Revisiting synthetic protocols to rule out impurities, as seen in studies of structurally similar compounds .

Q. What strategies optimize regioselectivity in the bromination of picolinamide derivatives?

- Methodology : Regioselectivity depends on electronic and steric factors. For example, directing groups (e.g., amides) can guide bromine placement. Use Lewis acids (e.g., FeBr) to stabilize transition states in electrophilic substitution. Monitor reaction temperature (low temps favor kinetic control) and solvent polarity (non-polar solvents reduce side reactions). Refer to studies on 3-amino-6-bromopicolinic acid (CAS 1052708-46-9) for analogous regiochemical challenges .

Q. How can computational chemistry predict the stability and reactivity of this compound in drug discovery contexts?

- Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins. Use QSAR models to correlate electronic properties (HOMO-LUMO gaps, logP) with bioactivity. Stability studies (e.g., accelerated degradation under UV light) should be paired with DFT calculations to identify vulnerable bonds, as demonstrated in brominated pyridine derivatives .

Q. What critical factors ensure reproducibility in halogenated picolinamide synthesis?

- Methodology :

- Control Variables : Document solvent batch purity, reaction atmosphere (inert gas vs. ambient), and catalyst activation (e.g., Pd catalysts for coupling reactions).

- Systematic Error Analysis : Replicate reactions across labs to identify environmental variables (humidity, temperature fluctuations) .

- Quality Metrics : Report yields, purity (>95% by HPLC), and spectroscopic data alongside raw datasets for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.